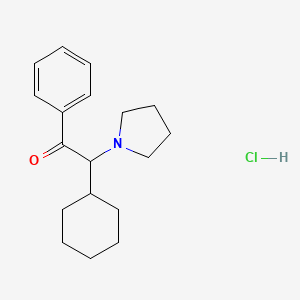

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride

Übersicht

Beschreibung

α-Pyrrolidinocyclohexanophenone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.

Wirkmechanismus

Target of Action

Similar compounds, such as α-pvp, have been found to interact with monoamine transporters .

Mode of Action

Based on its structural similarity to α-pvp, it may act as a potent norepinephrine-dopamine reuptake inhibitor (ndri), preventing the reuptake of these neurotransmitters into the presynaptic neuron and thus increasing their availability in the synaptic cleft .

Biochemical Pathways

The metabolic pathways of this compound include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate, and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .

Pharmacokinetics

Similar compounds, such as α-pvp, have been found to be rapidly absorbed and metabolized, with the primary route of excretion being urinary .

Result of Action

Based on its structural similarity to α-pvp, it may lead to increased levels of norepinephrine and dopamine in the synaptic cleft, potentially resulting in increased stimulation of the post-synaptic neuron .

Biologische Aktivität

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, also known as alpha-PCYP, is a synthetic compound that belongs to the class of designer stimulants. Its structure includes a cyclohexyl group, a phenyl group, and a pyrrolidine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies and analytical reports.

- Molecular Formula : C18H25NO

- Molecular Weight : 271.4 g/mol

- IUPAC Name : 2-cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone

- Appearance : White solid material

Alpha-PCYP exhibits stimulant properties similar to other compounds in its class. It primarily acts as a dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the synaptic cleft. This mechanism is associated with stimulant effects, including increased alertness and euphoria. The compound's interaction with the dopamine transporter (DAT) has been highlighted in various studies, indicating its potential for abuse and dependence.

Stimulant Effects

Research indicates that alpha-PCYP produces significant stimulant effects, comparable to other psychoactive substances. It has been classified as a potent stimulant with a high affinity for DAT, leading to its potential use in recreational settings.

Toxicological Studies

A study conducted on the toxicometabolomics of alpha-PCYP revealed that it affects both in vitro and in vivo metabolomes. The findings suggested alterations in metabolic pathways that could lead to toxicity . Notably, the compound was shown to induce changes in neurotransmitter levels, which may contribute to its stimulant effects.

Case Study 1: Analytical Report

An analytical report from the Slovenian police highlighted the identification of alpha-PCYP in seized samples. The report confirmed its purity (>98%) and provided detailed NMR data supporting its structure . This case exemplifies the compound's prevalence in illicit drug markets.

Case Study 2: In Vitro Studies

In vitro studies demonstrated that alpha-PCYP significantly inhibited dopamine reuptake, with IC50 values indicating its potency as a DAT inhibitor. Comparative analysis with other stimulants showed that alpha-PCYP has a higher binding affinity than several traditional stimulants .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C18H25NO |

| Molecular Weight | 271.4 g/mol |

| Purity | >98% |

| Primary Action | Dopamine reuptake inhibition |

| Toxicity Indicators | Altered metabolomes |

Wissenschaftliche Forschungsanwendungen

Psychoactive Substance Research

Alpha-PCYP is classified as a stimulant and has been studied for its effects on the central nervous system (CNS). Research indicates it may exhibit properties similar to other stimulants, potentially influencing dopamine pathways. This makes it a candidate for studies related to addiction, cognitive enhancement, and mood disorders.

Synthetic Drug Development

The compound serves as a precursor or model compound in the synthesis of new psychoactive substances (NPS). Its structure allows chemists to explore modifications that could lead to compounds with enhanced efficacy or reduced side effects. This is particularly relevant in the context of designing drugs that target specific receptors in the brain.

In Vitro Studies

Alpha-PCYP is utilized in various in vitro experiments to assess its pharmacological profiles. These studies often focus on:

- Receptor Binding Assays : Evaluating how the compound interacts with neurotransmitter receptors.

- Metabolic Stability Tests : Understanding how the compound is metabolized by liver enzymes, which is crucial for predicting its behavior in vivo.

Case Study 1: Stimulant Effects on Behavior

A study published in pharmacological journals examined the behavioral effects of alpha-PCYP in animal models. The results indicated significant increases in locomotor activity, suggesting stimulant properties akin to amphetamines. This study contributes to understanding the potential risks associated with recreational use.

Case Study 2: Neuropharmacological Profile

Research conducted at a university laboratory focused on the neuropharmacological profile of alpha-PCYP. The findings revealed that it activates certain dopamine receptors, which could explain its stimulant effects and potential for addiction. This insight is critical for developing therapeutic strategies for managing stimulant abuse.

Eigenschaften

IUPAC Name |

2-cyclohexyl-1-phenyl-2-pyrrolidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h2,5-6,11-12,15,17H,1,3-4,7-10,13-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDYZFOUOFBQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)C2=CC=CC=C2)N3CCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346154 | |

| Record name | 2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803168-16-2 | |

| Record name | 2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.